链霉素

描述

Synthesis Analysis

The synthesis of Streptidine and its derivatives involves complex reactions that yield biologically active compounds. A notable study details the synthesis of a Streptidine-Pt(II)Cl4 compound, highlighting the reaction of Streptidine sulfate with K2PtCl4 to produce a sparingly soluble hydrated compound, which is then characterized through various spectroscopic techniques (Aliaga-Alcalde et al., 2009). Another research effort focuses on the stereoselective synthesis of Streptopyrrolidine, a derivative, showcasing the versatility and complexity of Streptidine-based compounds' synthesis processes (Mohapatra et al., 2011).

Molecular Structure Analysis

Molecular structure analysis provides insights into the unique configurations of Streptidine compounds. The structural elucidation of Streptopyrrolidine, a benzyl pyrrolidine derivative isolated from a marine-derived Streptomyces, is achieved through extensive 2D NMR and mass spectroscopic analyses, revealing its significant anti-angiogenesis activity (Shin et al., 2008). Such detailed analyses are critical for understanding the biological activities of Streptidine derivatives.

Chemical Reactions and Properties

Streptidine's chemical reactions and properties are central to its biological activity. Coordination compounds derived from the interaction of Streptomycin and various salts were studied, providing insights into the bonding properties and structural arrangement of Streptidine-containing compounds (Barba-Behrens et al., 1990). These compounds' characterization through spectroscopy and NMR in solution enhances our understanding of Streptidine's chemical behavior.

Physical Properties Analysis

Investigations into the physical properties of Streptidine compounds, such as their solubility, crystallinity, and thermal stability, are essential for their application in pharmaceuticals and other fields. The synthesis and characterization of a novel platinum compound involving Streptidine provides valuable data on these physical properties, contributing to our comprehensive understanding of the compound's characteristics (Aliaga-Alcalde et al., 2009).

Chemical Properties Analysis

The chemical properties of Streptidine, including its reactivity with other compounds and its role in forming complex structures, are crucial for its biological activity and applications. Detailed studies on coordination compounds and their synthesis elucidate the versatile chemical nature of Streptidine, showcasing its potential in creating biologically active molecules (Barba-Behrens et al., 1990).

科学研究应用

Streptidine化合物的生物活性:Streptidine作为链霉素的阳离子糖组分。一种新型的streptidine铂化合物在细胞毒性测定、抗菌研究、DNA滴定和体外荧光实验中展现出生物活性(Aliaga-Alcalde et al., 2009)。

糖尿病研究和抗糖尿病疗法:从streptidine衍生的链脲霉素(STZ)被广泛用于动物实验模型中诱导糖尿病。这有助于研究糖尿病发生机制和评估新型抗糖尿病疗法(Goyal et al., 2016)。

糖尿病实验模型:STZ被用于在小鼠和大鼠中产生1型和2型糖尿病模型,为糖尿病研究提供平台(Furman, 2015)。

了解传染病的发病机制:与streptidine相关的肺炎链球菌研究取得了重要进展,发展了重要的染色技术,研究了细菌囊和对吞噬作用的抵抗(Watson et al., 1993)。

耳毒性和抗生素效应:作为链霉素的代谢产物,streptidine在大鼠中具有前庭毒性,并可在长期使用抗生素后导致耳毒性(Granados & Meza, 2005)。

链霉素生物合成:在灰链霉菌中,streptidine在细胞壁结构中发挥作用,对链霉素的生产至关重要(Barabás & Szabó, 1968)。

基因组稳定性效应:链脲霉素可以影响正常和病理细胞的基因组稳定性,使其成为遗传研究中的关键工具(Błasiak等,2004)。

作用机制

Target of Action

Streptidine, a component of the antibiotic Streptomycin, primarily targets the bacterial ribosome . More specifically, it binds to the small 16S rRNA of the 30S ribosomal subunit . The 30S ribosomal subunit plays a crucial role in protein synthesis, making it a key target for the action of Streptidine .

Mode of Action

Streptidine functions as a protein synthesis inhibitor . By binding to the 30S ribosomal subunit, it interferes with the binding of formyl-methionyl-tRNA to the 30S subunit . This interaction disrupts protein synthesis, leading to mistranslation and elimination of proofreading . As a result, the bacterial cell is unable to produce essential proteins, which ultimately leads to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by Streptidine is the protein synthesis pathway in bacterial cells . By binding to the 30S ribosomal subunit, Streptidine disrupts the translation process, preventing the formation of new proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins, leading to the death of the bacterial cell .

Pharmacokinetics

The pharmacokinetic properties of Streptidine, as part of Streptomycin, include a bioavailability of 84% to 88% when administered intramuscularly . The elimination half-life is approximately 5 to 6 hours, and it is primarily excreted by the kidneys . These properties impact the drug’s bioavailability and determine the appropriate route of administration.

Result of Action

The primary result of Streptidine’s action is the inhibition of protein synthesis, leading to bacterial cell death . This makes Streptidine, as a component of Streptomycin, a potent bactericidal antibiotic. It is particularly effective against a broad spectrum of bacteria, including those that are multi-drug resistant .

Action Environment

The action of Streptidine can be influenced by various environmental factors. For instance, the expression of resistance genes in bacteria is often tightly controlled and dependent on environmental conditions . Additionally, the efficacy of Streptidine can be affected by the presence of other antibiotics, as it is often used in combination with other agents for the empirical treatment of severe infections .

未来方向

Therapeutic peptides, including streptidine, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to continue to advance this field .

属性

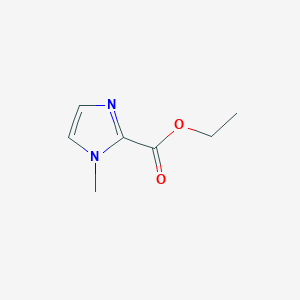

IUPAC Name |

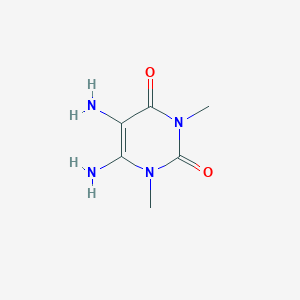

2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14)/t1-,2+,3?,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXMXWJPFIDEMT-XGNJAFTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018976 | |

| Record name | Streptidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Streptidine | |

CAS RN |

85-17-6 | |

| Record name | Streptidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Streptidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STREPTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN7462S5BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does streptidine contribute to the antibiotic activity of streptomycin?

A1: [, , ] While streptidine itself doesn't possess antibiotic properties, it plays a crucial role in the binding of streptomycin to its target, the bacterial ribosome. Specifically, streptidine interacts with the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial death.

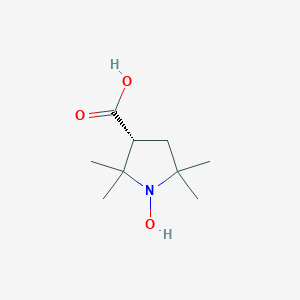

Q2: Can you elaborate on the structural characteristics of streptidine?

A2: [, , ] Streptidine is a meso form of 1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane.

Q3: Are there spectroscopic data available to characterize streptidine?

A3: While the provided research papers primarily focus on biosynthesis and biological effects, spectroscopic data like NMR and IR would be crucial for complete structural elucidation.

Q4: Is there information available on the stability of streptidine under different conditions?

A4: [, ] The provided research primarily focuses on streptidine's role in streptomycin biosynthesis and its biological effects. Further studies are needed to assess its stability under various conditions such as pH, temperature, and exposure to light and oxygen.

Q5: What are the potential challenges in formulating streptidine for various applications?

A5: [] Formulation challenges would depend on the intended application. Being a highly polar molecule due to its multiple hydroxyl and guanidino groups, solubility and stability in various formulations would be key considerations.

Q6: Does streptidine exhibit any catalytic properties?

A6: [] The research primarily focuses on streptidine's role as a structural component of streptomycin. There's no mention of independent catalytic properties.

Q7: What is known about the structure-activity relationship (SAR) of the streptidine moiety in streptomycin?

A7: [] Modifications to the guanidino groups of streptidine significantly impact streptomycin's activity. Replacing both guanidino groups with amino, ureido, or aminopyrimidine moieties resulted in decreased activity against Escherichia coli. Interestingly, bluensomycin, a naturally occurring streptomycin analog with a carbamoyl group replacing one guanidino group, retains antibacterial activity. [, ]

Q8: Are there specific analytical methods for detecting and quantifying streptidine?

A8: [] The research mentions high-performance liquid chromatography (HPLC) as a method to detect streptidine in biological samples. [] Additional analytical techniques could include mass spectrometry and various spectroscopic methods.

Q9: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of streptidine?

A9: [] The provided research primarily focuses on streptidine's role in streptomycin. As a component of the antibiotic, its PK/PD properties would be intertwined with those of streptomycin. Independent studies would be needed to elucidate the absorption, distribution, metabolism, and excretion of streptidine.

Q10: Are there known mechanisms of resistance associated with streptidine?

A10: [, ] Bacterial resistance to aminoglycosides, including streptomycin, primarily arises from enzymatic modifications of the antibiotic molecule. While resistance mechanisms generally target the aminoglycoside as a whole, modifications to the streptidine moiety could potentially impact resistance development. Further research is needed to explore this.

Q11: Is there any information available on the toxicity of streptidine?

A11: [, ] The research primarily focuses on streptomycin. While streptidine is a component of streptomycin, its independent toxicity profile hasn't been extensively studied.

Q12: Have there been attempts to develop specific drug delivery systems for streptidine?

A12: [] The research focuses on streptidine as part of streptomycin. Drug delivery strategies would likely focus on the antibiotic molecule as a whole.

Q13: What is the environmental impact and degradation pathway of streptidine?

A13: [, ] The research primarily focuses on streptidine's role in streptomycin. Assessing the environmental impact would require dedicated studies on its degradation pathway and potential effects on ecosystems.

Q14: Does streptidine elicit any immunological responses?

A14: [] The research doesn't mention any studies on the immunogenicity of streptidine.

Q15: Are there known interactions between streptidine and drug transporters or metabolizing enzymes?

A15: [, ] The research focuses on streptidine as a part of streptomycin. Information on specific interactions with drug transporters or metabolizing enzymes would require dedicated studies.

Q16: What is the biocompatibility and biodegradability of streptidine?

A16: [] Limited information is available on the biocompatibility and biodegradability of streptidine. As a naturally occurring compound, it is likely to be biodegradable, but further research is needed to confirm this and assess its compatibility with biological systems for potential applications beyond its role in streptomycin.

Q17: Are there any known alternatives or substitutes for streptidine in streptomycin or other applications?

A17: [] The research doesn't explicitly mention alternatives for streptidine. Exploring alternative molecules that can mimic its function in binding to the bacterial ribosome could be a potential area for future research.

Q18: Can you provide a historical context for the discovery and research on streptidine?

A18: [] The discovery of streptidine is closely tied to the discovery of streptomycin in 1944 by Waksman. Since then, research has focused on understanding its biosynthesis and its role in the antibiotic activity of streptomycin.

Q19: How do cross-disciplinary approaches contribute to research on streptidine?

A19: [] Understanding streptidine requires a multidisciplinary approach involving biochemistry, microbiology, organic chemistry, and computational chemistry. Combining these disciplines could lead to developing novel antibiotics or understanding resistance mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)